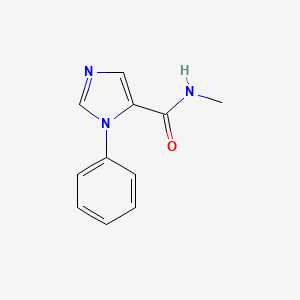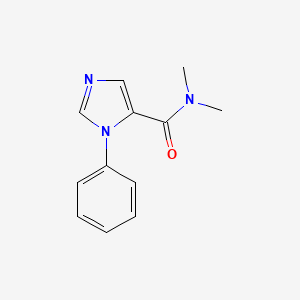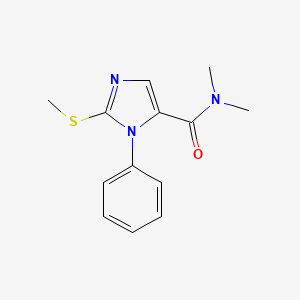
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide, also known as DPT (dimethylthio-phenyl-imidazol-carboxamide), is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In cardiovascular disease, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In neurodegenerative disorders, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide reduces neuronal damage and inflammation by inhibiting the JNK pathway and activating the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has also been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide in lab experiments is its potential therapeutic applications in various fields of medicine. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide. One area of research is the development of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide-based drugs for cancer therapy. Another area of research is the investigation of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide.
Synthesis Methods
The synthesis of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide involves the reaction of 2-methylsulfanyl-3-phenylimidazole-4-carboxylic acid with dimethylthiocarbamoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide.
Scientific Research Applications
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In cardiovascular disease, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurodegenerative disorders, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been found to have a neuroprotective effect by reducing neuronal damage and inflammation.
properties
IUPAC Name |
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-15(2)12(17)11-9-14-13(18-3)16(11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXBQAZHNCJGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(N1C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

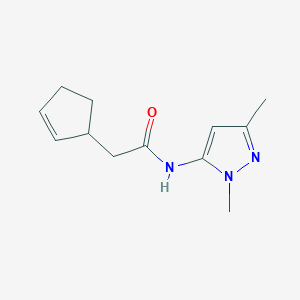
![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
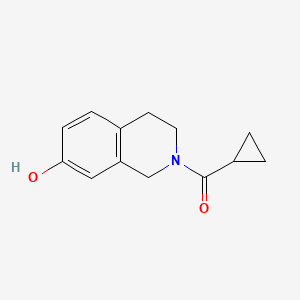
![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
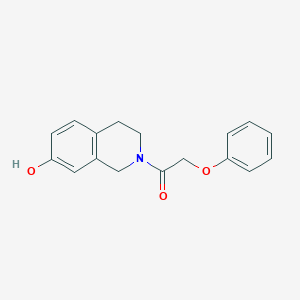
![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
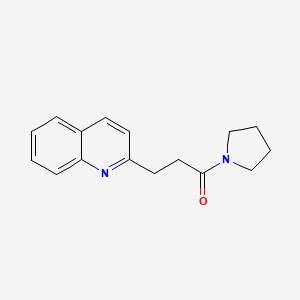
![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)
![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)
